molecular formula C8H16N2O B1629864 1-(Oxolan-2-yl)piperazine CAS No. 380430-24-0

1-(Oxolan-2-yl)piperazine

Cat. No.: B1629864
CAS No.: 380430-24-0
M. Wt: 156.23 g/mol
InChI Key: JHLPBPVWFRPVHG-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with an oxolane (tetrahydrofuran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives. Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic hydrogenation processes. For example, a batch process for preparing piperazine derivatives involves the reduction of intermediates in the presence of catalysts such as Raney nickel and platinum chloride under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

1-(Oxolan-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting various diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

  • 1-(Oxolan-3-yl)piperazine
  • 1-(Tetrahydro-2-furanyl)piperazine
  • 1-(Tetrahydro-3-furanyl)piperazine

Comparison: 1-(Oxolan-2-yl)piperazine is unique due to the position of the oxolane ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-(Oxolan-3-yl)piperazine, the position of the substituent can lead to differences in steric and electronic effects, impacting its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

1-(oxolan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-8(11-7-1)10-5-3-9-4-6-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPBPVWFRPVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621561
Record name 1-(Oxolan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-24-0
Record name 1-(Oxolan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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